N-(Butan-2-yl)-4-(trifluoromethyl)aniline
Description
N-(Butan-2-yl)-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring a branched butan-2-yl group attached to the aromatic amine nitrogen and a para-positioned trifluoromethyl (-CF₃) group on the benzene ring. The compound’s molecular formula is C₁₁H₁₄F₃N, with a molecular weight of 217.23 g/mol. The trifluoromethyl group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and influencing reactivity in electrophilic substitution or coupling reactions. The branched butan-2-yl substituent introduces steric hindrance, which may affect solubility, crystallinity, and interaction with biological targets.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-butan-2-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-8(2)15-10-6-4-9(5-7-10)11(12,13)14/h4-8,15H,3H2,1-2H3 |
InChI Key |
SRKUBLGSLMZGON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated products depending on the electrophile used.
Scientific Research Applications
N-(Butan-2-yl)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The butan-2-yl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(Butan-2-yl)-4-(trifluoromethyl)aniline are best understood in comparison to analogs with varying substituents on the amine or aromatic ring. Below is a detailed analysis:
Substituent Effects on the Amine Group
- Key Insight : Branched alkyl chains (e.g., butan-2-yl) generally reduce solubility in polar solvents compared to linear analogs (n-butyl) but improve thermal stability due to restricted molecular motion .
Substituent Effects on the Aromatic Ring
- Key Insight: Trifluoromethyl (-CF₃) provides moderate electron withdrawal compared to nitro (-NO₂), balancing reactivity and stability. Multi-substituted derivatives (e.g., nitro + CF₃) are prioritized in medicinal chemistry for targeted bioactivity .
Biological Activity
N-(Butan-2-yl)-4-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group attached to the aniline moiety, which is known to enhance biological activity through increased lipophilicity and altered electronic properties. The presence of the butan-2-yl substituent may also influence its pharmacokinetic profile.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.070 μM for certain derivatives, suggesting potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.070 |
| Other derivatives | Mycobacterium tuberculosis | 18.7 |
Anticancer Activity
The anticancer potential of trifluoromethyl-substituted compounds has been explored extensively. In one study, derivatives containing similar structural motifs demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involved targeting specific kinases, such as SGK1, which are crucial in cancer cell survival pathways.
Table 2: Anticancer Efficacy of Trifluoromethyl Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 (prostate cancer) | 3.0 |
| Compound 8b | MCF-7 (breast cancer) | 4.5 |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl group enhances binding affinity due to its electronegative nature, which can stabilize interactions with target proteins .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as a ligand for specific receptors, altering downstream signaling cascades that affect cell survival and proliferation.
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various anilines, this compound was tested against a panel of pathogenic bacteria. Results showed significant antimicrobial activity comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Anticancer Drug Development
A series of derivatives based on the structure of this compound were synthesized and evaluated for their anticancer properties. One derivative exhibited remarkable potency against prostate cancer cells in vitro and demonstrated minimal toxicity in vivo, highlighting its promise as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
